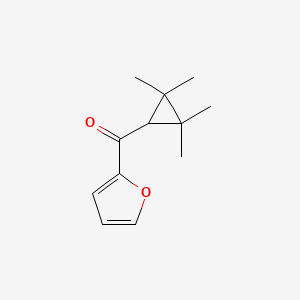
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a furan ring and a tetramethylcyclopropyl group attached to a methanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone typically involves the reaction of furan derivatives with tetramethylcyclopropyl ketones under specific conditions. One common method includes the use of acetonitrile as a solvent and ball-milling techniques to facilitate the reaction . The reaction mixture is then filtered to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as column chromatography are employed to purify the crude product, ensuring the isolation of the major regioisomer .
Análisis De Reacciones Químicas
Types of Reactions
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The furan ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone has several applications in scientific research:
Mecanismo De Acción
The compound exerts its effects primarily through interactions with cannabinoid receptors. It has been shown to have affinities for both CB1 and CB2 receptors, with a higher selectivity for CB2 . The binding to these receptors modulates various signaling pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
(Furan-2-yl)(2,2,3,3-tetramethylcyclopropyl)methanone is similar to other synthetic cannabinoids such as UR-144 and FUB-144 . its unique furan ring distinguishes it from these compounds, which typically contain indole or indazole rings. This structural difference contributes to its distinct chemical and biological properties.
List of Similar Compounds
UR-144: Contains an indole ring and is a selective CB2 receptor agonist.
FUB-144: An analogue of UR-144 with a fluorobenzyl group.
Despentyl-UR-144: Similar structure but lacks the pentyl chain.
Propiedades
Número CAS |
106265-13-8 |
|---|---|
Fórmula molecular |
C12H16O2 |
Peso molecular |
192.25 g/mol |
Nombre IUPAC |
furan-2-yl-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C12H16O2/c1-11(2)10(12(11,3)4)9(13)8-6-5-7-14-8/h5-7,10H,1-4H3 |
Clave InChI |
RHGYOFGNYZDMIZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(C1(C)C)C(=O)C2=CC=CO2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(4-Chloronaphthalen-1-yl)sulfanyl]methyl}-N-ethylethanamine](/img/structure/B14341040.png)
![Acetic acid--1,7,7-trimethylbicyclo[2.2.1]heptane-2,3-diol (2/1)](/img/structure/B14341042.png)
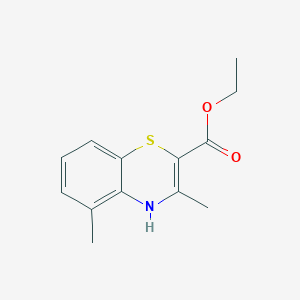

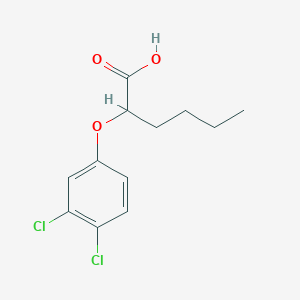
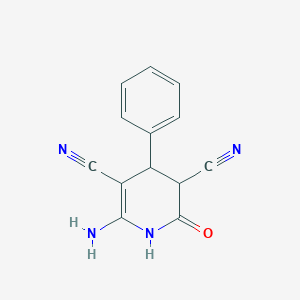
![Phenyl 2-[(3-phenylacryloyl)oxy]benzoate](/img/structure/B14341071.png)
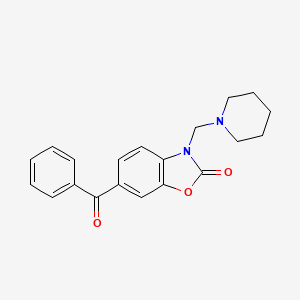
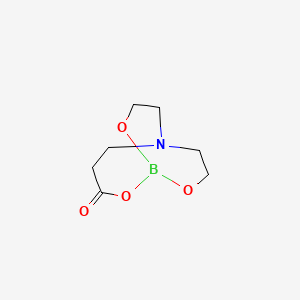
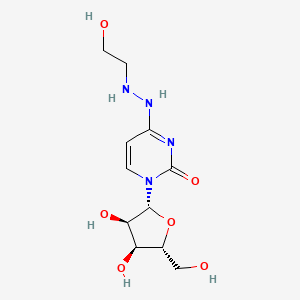
phosphane](/img/structure/B14341099.png)
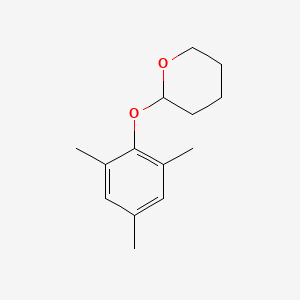
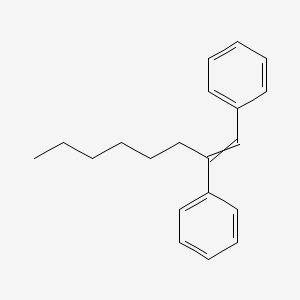
![2-methyl-6-phenyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14341117.png)
